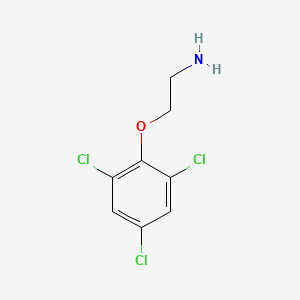

2-(2,4,6-Trichlorophenoxy)ethanamine

Vue d'ensemble

Description

2-(2,4,6-Trichlorophenoxy)ethanamine is an organic compound with the molecular formula C8H8Cl3NO. It is characterized by the presence of a trichlorophenoxy group attached to an ethanamine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trichlorophenoxy)ethanamine typically involves the reaction of 2,4,6-trichlorophenol with ethylene oxide, followed by amination. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4,6-Trichlorophenoxy)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can undergo nucleophilic substitution reactions, where the trichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ethanamines .

Applications De Recherche Scientifique

Synthesis and Production

The synthesis of 2-(2,4,6-trichlorophenoxy)ethanamine typically involves several steps:

- Starting Materials : The synthesis often begins with 2-phenoxyethanol.

- Chlorination : Chlorination processes are employed to introduce the trichlorophenyl group into the molecule.

- Reaction Conditions : The reactions are conducted under controlled temperatures (0°C to 80°C), often utilizing solvents like dichloromethane to enhance yield and purity .

Table 1: Synthesis Steps of this compound

| Step | Reaction Type | Conditions | Products |

|---|---|---|---|

| 1 | Chlorination | Thionyl chloride + catalyst | 2-Phenoxyethyl chloride |

| 2 | Further Chlorination | Chlorine + urea catalyst | 2-(2,4,6-Trichlorophenoxy)ethyl chloride |

| 3 | Amination | Reaction with amine | This compound |

Agricultural Applications

The primary application of this compound is as an intermediate in the production of prochloraz, a widely used fungicide. Prochloraz is effective against a variety of fungal pathogens in crops such as cereals and fruits.

Case Study: Prochloraz Efficacy

Prochloraz has demonstrated significant efficacy in controlling fungal diseases. Studies have shown that when applied to crops, it effectively reduces fungal colonization and improves yield quality. Research indicates that prochloraz residues can persist in agricultural products but typically decline over time due to metabolic processes .

Environmental Impact and Toxicology

The environmental impact of compounds derived from this compound has been a subject of extensive research. Prochloraz and its metabolites can accumulate in various tissues of organisms, raising concerns about their long-term ecological effects.

Toxicological Studies

Toxicological assessments have revealed that exposure to prochloraz can lead to bioaccumulation in aquatic organisms. In laboratory studies involving fathead minnows and other species, significant accumulation was observed in liver and kidney tissues . These findings underscore the importance of monitoring pesticide residues to mitigate potential ecological risks.

Mécanisme D'action

The mechanism of action of 2-(2,4,6-Trichlorophenoxy)ethanamine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,4,6-Tribromophenoxy)ethanamine: Similar in structure but contains bromine atoms instead of chlorine.

2-(2,4,6-Trifluorophenoxy)ethanamine: Contains fluorine atoms instead of chlorine.

2-(2,4,6-Trichlorophenoxy)ethanol: Similar structure but with an alcohol group instead of an amine

Uniqueness

2-(2,4,6-Trichlorophenoxy)ethanamine is unique due to its specific trichlorophenoxy group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Activité Biologique

2-(2,4,6-Trichlorophenoxy)ethanamine, also known as 2-(2,4,6-trichlorophenoxy)ethylamine hydrochloride, is a compound of significant interest in biological research due to its potential effects on various biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₉Cl₄NO

- Molecular Weight : 253.52 g/mol

- CAS Number : 70368547

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. The compound is believed to act as an enzyme inhibitor and may modulate receptor activity. Its structure allows it to interfere with various biochemical pathways, leading to alterations in cellular functions.

Toxicity Studies

Research indicates that this compound exhibits toxic effects in various model organisms. For instance:

- Zebrafish Model : Studies have shown that exposure to compounds related to this compound can lead to significant developmental abnormalities in zebrafish larvae. These include spinal deformities and cardiac issues caused by oxidative stress and apoptosis pathways being activated in response to the chemical exposure .

Enzyme Interaction

The compound has been investigated for its potential inhibitory effects on specific enzymes involved in metabolic pathways. For example:

- Cytochrome P450 Inhibition : Preliminary studies suggest that this compound may inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification of xenobiotics .

Case Studies and Research Findings

-

Case Study on Developmental Toxicity :

- A study assessing the impact of trichloroanisole (a related compound) on zebrafish demonstrated that exposure led to increased levels of reactive oxygen species (ROS), resulting in oxidative stress and apoptosis. This study highlights the potential risks associated with exposure to trichlorinated compounds .

- Metabolic Pathways :

-

Enzyme Activity Assessment :

- Investigations into the enzyme inhibition properties of related compounds indicated that modifications in their structure could significantly enhance or reduce their inhibitory potential on various metabolic enzymes .

Comparative Biological Activity

| Compound Name | Biological Activity | Model Organism | Key Findings |

|---|---|---|---|

| This compound | Enzyme inhibition | Zebrafish | Induces oxidative stress and apoptosis |

| Prochloraz | Metabolic disruption | Rat | Accumulation in liver; affects reproductive health |

| 2,4,6-Trichloroanisole | Developmental toxicity | Zebrafish | Causes significant morphological deformities |

Propriétés

IUPAC Name |

2-(2,4,6-trichlorophenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl3NO/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4H,1-2,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSCJRQKCYABMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCCN)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891613 | |

| Record name | 2-(2,4,6-trichlorophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26398-84-5 | |

| Record name | 2-(2-aminoethoxy)-1,3,5-trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.